molecular formula C14H19N3O B2713522 1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine CAS No. 2097900-04-2

1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine

Cat. No. B2713522
CAS RN: 2097900-04-2
M. Wt: 245.326
InChI Key: VOYRKQJIDIQJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine”, also known as CPPP, is a heterocyclic compound that belongs to the class of piperazine derivatives. It has been used in the synthesis of anti-tubercular agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine, focusing on six unique applications:

Pharmaceutical Development

1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine has shown potential in pharmaceutical research, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel medications for treating conditions such as neurological disorders and cancer .

Neuropharmacology

In neuropharmacology, this compound is being investigated for its effects on the central nervous system. Its ability to cross the blood-brain barrier and interact with neurotransmitter receptors makes it a promising candidate for studying and potentially treating neurological diseases like Alzheimer’s, Parkinson’s, and depression .

Antimicrobial Research

The compound’s structure lends itself to antimicrobial research, where it is being tested for its efficacy against various bacterial and fungal pathogens. Its potential to inhibit the growth of harmful microorganisms could lead to the development of new antibiotics or antifungal agents.

Chemical Biology

In the field of chemical biology, 1-Cyclopropanecarbonyl-4-(6-methylpyridin-2-yl)piperazine is used as a molecular probe to study biological processes. Its ability to bind to specific proteins or nucleic acids allows researchers to investigate cellular mechanisms and pathways, providing insights into disease progression and potential therapeutic targets .

Medicinal Chemistry

Medicinal chemists are exploring this compound for its potential to serve as a scaffold for designing new drugs. Its chemical properties and reactivity make it a versatile building block for synthesizing a variety of bioactive molecules. This application is crucial for the development of drugs with improved efficacy and reduced side effects .

properties

IUPAC Name

cyclopropyl-[4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-11-3-2-4-13(15-11)16-7-9-17(10-8-16)14(18)12-5-6-12/h2-4,12H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYRKQJIDIQJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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